3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
Description
Properties
IUPAC Name |
3-(2,3-dihydroindole-1-carbonyl)-1-methyl-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-20-16-13(6-4-9-19-16)11-14(17(20)22)18(23)21-10-8-12-5-2-3-7-15(12)21/h2-7,9,11H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQNUVUCZJVVSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Indoline Derivative: The indoline moiety is synthesized through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine.
Coupling Reaction: The indoline derivative is then coupled with a naphthyridine precursor under specific conditions, often involving a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Cyclization: The final step involves cyclization to form the desired compound, which may require heating and the use of a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one
The synthesis of this compound typically involves multi-step reactions that include the formation of the naphthyridine core followed by functionalization. Various synthetic pathways have been explored to optimize yield and purity, often utilizing techniques such as microwave-assisted synthesis and metal-free reactions to enhance efficiency and reduce environmental impact.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of naphthyridine exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor progression. For instance, certain naphthyridine compounds have been shown to inhibit topoisomerases and induce cell cycle arrest, making them promising candidates for cancer therapy .
Antimicrobial Properties
Naphthyridine derivatives have demonstrated antimicrobial effects against a range of pathogens. The ability to inhibit bacterial growth positions these compounds as potential alternatives to traditional antibiotics, especially in light of increasing antibiotic resistance .
Anti-inflammatory Effects
Compounds in this class have been reported to possess anti-inflammatory properties, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The modulation of inflammatory pathways through naphthyridine derivatives can lead to reduced symptoms and improved patient outcomes .
Neurological Applications
There is growing interest in the use of naphthyridine derivatives for neurological disorders. Some studies suggest that these compounds may have protective effects against neurodegenerative diseases such as Alzheimer's by inhibiting phosphodiesterase enzymes, which play a crucial role in neuronal signaling .
Case Studies
Several case studies highlight the efficacy of this compound and its analogs:
- Cancer Treatment : A study demonstrated that a related naphthyridine compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent .
- Antimicrobial Efficacy : In vitro tests showed that certain naphthyridine derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
- Neuroprotective Effects : Research indicated that naphthyridine compounds could enhance cognitive function in animal models of Alzheimer's disease by modulating cyclic nucleotide levels, thereby improving synaptic plasticity and memory retention .
Mechanism of Action
The mechanism of action of 3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The biological and physicochemical properties of 1,8-naphthyridin-2(1H)-one derivatives are highly dependent on substituent positions and functional groups. Key analogues include:
Physicochemical Properties
- Solubility: The 7-amino derivative () exhibits enhanced water solubility due to hydrogen bonding with crystal water, whereas hydrophobic substituents (e.g., 3-phenyl) reduce solubility .
- Stability: Bulky substituents like indoline-carbonyl may improve metabolic stability compared to smaller groups (e.g., hydroxy or amino).
Biological Activity
3-(indoline-1-carbonyl)-1-methyl-1,8-naphthyridin-2(1H)-one is a member of the naphthyridine family, known for its diverse biological activities. This compound exhibits potential therapeutic applications due to its interactions with various biological targets, making it a subject of significant research interest.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (2E)-N-methyl-N-[(1-methyl-1H-indol-3-yl)methyl]-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)prop-2-enamide
- Molecular Formula : C22H22N4O2
The presence of the indoline and naphthyridine moieties suggests potential interactions with biological receptors and enzymes.
Antitumor Activity
Research indicates that naphthyridine derivatives, including this compound, demonstrate significant antitumor properties. A study highlighted that compounds with a similar structure have been shown to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Cardiovascular Effects
Compounds in the naphthyridine class are also noted for their cardiovascular effects. Specifically, those with a C3-C4 single bond have been associated with antihypertensive activity. The mechanisms involve the modulation of angiotensin II receptors, which are critical in regulating blood pressure .
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of naphthyridine derivatives. For instance, molecular docking studies revealed that certain naphthyridine compounds exhibit activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Synthesis and Evaluation
A notable study synthesized various naphthyridine derivatives and evaluated their biological activities. The synthesis involved a one-pot reaction that yielded high purity compounds suitable for biological testing. The evaluation included in vitro assays against cancer cell lines and microbial strains .
Table: Summary of Biological Activities
Q & A
Q. Advanced Methodological Guidance
- Use high-resolution data (>1.0 Å) for accurate H-atom placement.
- Analyze puckering parameters (e.g., Cremer-Pople coordinates) to quantify nonplanar distortions in fused rings .
What contradictions exist in the pharmacological activity of 1,8-naphthyridin-2(1H)-one derivatives, and how can they be resolved?
Q. Advanced Research Focus
- RNase H Inhibition : A 1-hydroxy-1,8-naphthyridin-2(1H)-one core showed potent HIV RNase H inhibition (IC₅₀ = 0.045 μM) but moderate cytotoxicity (CC₅₀ = 3.3 μM), highlighting selectivity challenges .
- Antiallergy Activity : 3-Alkenyl-4-acetoxy derivatives (e.g., Sch 33303) inhibit sulfidopeptide leukotriene release but require metabolic stability studies for clinical translation .
Q. Resolution Strategies
- Perform structure-activity relationship (SAR) studies to balance potency and toxicity.
- Use molecular docking to predict off-target interactions (e.g., cannabinoid receptor selectivity in 3-carboxamide derivatives ).
How can computational modeling enhance the design of 1,8-naphthyridin-2(1H)-one-based therapeutics?
Q. Advanced Research Focus
Q. Practical Workflow
Generate ligand conformers using Monte Carlo methods .
Validate docking poses with experimental IC₅₀ data .
What analytical techniques are essential for characterizing novel 1,8-naphthyridin-2(1H)-one analogs?
Q. Basic Research Focus
- NMR Spectroscopy : Assign peaks using 2D experiments (COSY, HSQC). For 7-methyl derivatives, δ 2.4 ppm (CH₃) and δ 8.1–8.3 ppm (aromatic H) confirm substitution patterns .
- Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic clusters for halogenated derivatives (e.g., [M+2]⁺ peaks for Cl/Br).
Q. Advanced Applications
- Variable-Temperature NMR : Probe dynamic processes (e.g., keto-enol tautomerism in 4-hydroxy derivatives ).
What challenges arise in optimizing reaction yields for 1,8-naphthyridin-2(1H)-one cyclization?
Q. Advanced Research Focus
- Byproduct Formation : Nitration of 7-amino-4-phenyl derivatives produces regioisomeric m-/p-nitro mixtures (3:2 ratio) due to competing electrophilic pathways .
- Microwave vs. Thermal Activation : Microwave irradiation reduces reaction time (1 h vs. 24 h) but may decompose heat-sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
